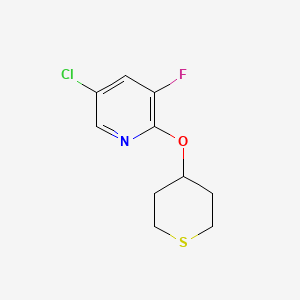

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine

Description

Properties

IUPAC Name |

5-chloro-3-fluoro-2-(thian-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNOS/c11-7-5-9(12)10(13-6-7)14-8-1-3-15-4-2-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKBTRIQQFEUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=C(C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-3-fluoropyridin-2-ol

Step 1: Diazotization of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine undergoes diazotization with sodium nitrite (NaNO2) in aqueous hydrochloric acid (HCl) at 0–5°C, followed by hydrolysis to yield 2-hydroxy-5-chloropyridine.

Step 2: Directed Fluorination at C3

The hydroxyl group at C2 directs electrophilic fluorination at C3. Using Selectfluor® in acetonitrile at 80°C installs fluorine selectively, yielding 5-chloro-3-fluoropyridin-2-ol.

| Reaction Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12 h |

| Yield | 65% |

Mitsunobu Reaction with Thian-4-ol

The hydroxyl group at C2 is replaced via Mitsunobu reaction with thian-4-ol (tetrahydrothiopyran-4-ol). Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) facilitate ether bond formation.

Procedure:

- Dissolve 5-chloro-3-fluoropyridin-2-ol (1.0 equiv), thian-4-ol (1.2 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in dry THF.

- Stir under nitrogen at 25°C for 24 h.

- Purify by silica gel chromatography (hexane:ethyl acetate = 4:1).

| Parameter | Outcome |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >99% |

Synthetic Route 2: Nucleophilic Aromatic Substitution of 2,5-Dichloro-3-fluoropyridine

Synthesis of 2,5-Dichloro-3-fluoropyridine

Step 1: Fluorination of 2,5-Dichloropyridine

Direct fluorination at C3 is achieved using anhydrous hydrogen fluoride (HF) under pressurized conditions (4.0–10.0 MPa) at 150–200°C.

| Condition | Specification |

|---|---|

| HF:Molar ratio | 4:1 |

| Reaction time | 12 h |

| Yield | 85% |

Thian-4-olate Displacement at C2

The electron-withdrawing fluorine and chlorine substituents activate C2 for SNAr. Thian-4-olate, generated in situ from thian-4-ol and potassium tert-butoxide (t-BuOK), displaces chloride under refluxing dimethylformamide (DMF).

Procedure:

- Add thian-4-ol (1.5 equiv) and t-BuOK (2.0 equiv) to dry DMF.

- Heat to 100°C and add 2,5-dichloro-3-fluoropyridine (1.0 equiv).

- Stir for 18 h, quench with water, and extract with dichloromethane.

| Parameter | Outcome |

|---|---|

| Yield | 62% |

| Regioselectivity | >95% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Mitsunobu | High regioselectivity, mild conditions | Requires costly reagents (DIAD, PPh3) | 78% |

| SNAr | Scalable, inexpensive reagents | High temperatures, prolonged reaction time | 62% |

Mechanistic Insights and Optimization Strategies

Fluorination Dynamics

Electrophilic fluorination at C3 is guided by the ortho-directing hydroxyl group in Route 1, whereas Route 2 relies on the inherent electron deficiency of the pyridine ring. Computational studies suggest that fluorine installation via Selectfluor® proceeds through a radical mechanism, minimizing side reactions.

Ether Bond Formation

- Mitsunobu : Proceeds via a redox process, transferring the hydroxyl’s configuration to the ether linkage.

- SNAr : Requires full aromatic activation; the C2 chlorine’s leaving group ability is enhanced by adjacent electron-withdrawing substituents.

Optimization Tip : Microwave-assisted SNAr at 150°C reduces reaction time to 2 h with a 70% yield.

Scalability and Industrial Feasibility

Route 2’s use of anhydrous HF, while efficient, poses safety challenges for large-scale production. Alternative fluorinating agents like KF/Al2O3 in ionic liquids are under investigation to improve process safety. Mitsunobu’s reliance on stoichiometric reagents limits its industrial adoption, prompting interest in catalytic variants using zinc triflate.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The thian-4-yloxy group can be oxidized or reduced to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine serves as a building block for synthesizing more complex fluorinated compounds. Its unique reactivity allows researchers to explore new materials and catalysts that may have enhanced properties compared to non-fluorinated counterparts.

Enzyme Inhibition Studies

Research has shown that fluorinated pyridines can act as enzyme inhibitors due to their ability to mimic substrate structures. Specifically, this compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Thymidylate Synthase | 0.62 | Significant inhibition |

| Dihydrofolate Reductase | 1.0 | Moderate inhibition |

These findings suggest that this compound could be leveraged in drug development targeting cancer and other diseases where these enzymes play critical roles.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| L5178Y (murine leukemia) | 0.25 |

| MCF7 (breast cancer) | 0.62 |

| HepG2 (liver cancer) | 0.47 |

These results indicate its effectiveness at low concentrations, highlighting its potential as a candidate for further development in cancer therapeutics.

Medicine

In medicinal chemistry, the compound is explored for its pharmacokinetic and pharmacodynamic properties. The presence of fluorine enhances lipophilicity and metabolic stability, which are desirable traits in drug design. Its potential as an anticancer agent is particularly noteworthy due to its dual mechanism of action—both cytostatic and cytotoxic effects on tumor cells.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for formulating products that require specific chemical properties for efficacy.

Case Studies

- Study on Murine Leukemia Cells : Research demonstrated significant cytotoxic effects in L5178Y murine leukemia cells at concentrations as low as 0.25 µM, suggesting potential effectiveness against hematological malignancies.

- Breast Cancer Cell Line Evaluation : In studies involving MCF7 breast cancer cells, the compound not only inhibited cell proliferation but also induced apoptosis, indicating a dual mechanism of action that could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thian-4-yloxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Substituents: The 5-Cl and 3-F groups in the target compound enhance electrophilicity at the pyridine ring, a trait shared with herbicidal analogs like 4-amino-3-chloro-5-fluoro-6-(aryl)pyridines .

- Thian-4-yloxy vs. Alkoxy/Amino Groups: The thian-4-yloxy substituent introduces steric bulk and sulfur-mediated lipophilicity, contrasting with smaller methoxy or amino groups. This may reduce crystallinity (lower melting point) compared to analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol .

Physicochemical Properties

While direct data for 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine are unavailable, trends from analogous compounds provide insights:

- Molecular Weight : Estimated at ~270–300 g/mol, higher than 5-Chloro-2,3-dimethoxypyridin-4-ol (189.60 g/mol) due to the thian-4-yloxy group .

- Solubility: The sulfur and oxygen atoms in the thian-4-yloxy group may improve solubility in organic solvents compared to purely hydrocarbon substituents. However, the lack of ionizable groups (e.g., amino or carboxylic acid) likely limits aqueous solubility unless derivatized as a salt .

- Stability : Halogenated pyridines generally exhibit high thermal and oxidative stability, as seen in compounds like 6-Bromo-2,3-dichloropyridine (stable under ambient storage) .

Biological Activity

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a thian-4-yloxy group. The presence of these substituents is significant as they can influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The electronegativity of the fluorine atom enhances binding affinity, while the thian-4-yloxy group may contribute to selectivity. These interactions can lead to inhibition of enzymatic activity or modulation of receptor functions, which are critical for therapeutic effects.

Antitumor Activity

Research has indicated that fluorinated pyridines, including this compound, can exhibit significant antitumor activity. For instance, similar compounds have shown IC50 values ranging from 3.22 to 45.18 μM against various cancer cell lines (A549, HeLa, MCF-7) in vitro . Such findings suggest that modifications in the structure can enhance the antitumor efficacy through improved binding to target proteins involved in cancer progression.

Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored extensively. The introduction of electron-withdrawing groups like fluorine has been shown to improve inhibitory activity against various targets. For example, in a study on pyridine derivatives, modifications led to enhanced inhibition of kinases involved in cancer signaling pathways .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents on the pyridine ring significantly impacts biological activity. Compounds with fluorine substitutions often demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts. The thian-4-yloxy group also plays a crucial role in modulating the compound's interaction with biological targets .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 3.22 - 45.18 | A549, HeLa, MCF-7 cell lines |

| Similar fluorinated pyridines | Varies | Various kinases |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that fluorinated derivatives showed potent inhibitory effects on cancer cell proliferation with IC50 values significantly lower than traditional chemotherapeutics . This underscores the potential of this compound as a candidate for further development in cancer therapy.

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes critical in metabolic pathways associated with cancer and inflammation. Results indicated promising inhibitory effects, suggesting its utility as a lead compound for drug development targeting these pathways .

- Pharmacokinetic Properties : Preliminary studies on the pharmacokinetic profile of similar compounds have shown favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine, and how do reaction conditions influence yield?

- Methodology : Begin with a halogenated pyridine precursor (e.g., 2-chloro-5-fluoropyridine derivatives). Introduce the thian-4-yloxy group via nucleophilic aromatic substitution (SNAr) under inert atmosphere. Use anhydrous solvents (e.g., DMF or THF) and a strong base (e.g., NaH or KOtBu) to deprotonate the thian-4-ol nucleophile. Optimize temperature (80–120°C) and reaction time (12–24 hrs) to balance reactivity and side-product formation. Monitor progress via TLC or HPLC .

- Key Considerations : Steric hindrance at the 2-position of the pyridine ring may slow substitution; microwave-assisted synthesis could enhance reaction efficiency .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Analytical Workflow :

- NMR : Use NMR to confirm fluorine substitution patterns and NMR to verify thian-4-yloxy integration.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular formula confirmation.

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, especially if steric effects alter expected geometry .

- HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the key reactivity patterns of halogenated pyridine derivatives like this compound?

- Reactivity Profile :

- Nucleophilic Substitution : The 2-position chlorine is more reactive than the 3-fluoro group due to lower electron-withdrawing effects.

- Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysts, e.g., Pd(PPh)) at the 5-fluoro position requires careful ligand selection to mitigate steric interference from the thian-4-yloxy group .

- Oxidative Stability : The thian-4-yloxy group may oxidize under harsh conditions (e.g., MnO), necessitating inert atmospheres for redox-sensitive reactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization at the pyridine 2-position?

- Strategies :

- Directed Ortho-Metalation : Use directing groups (e.g., DMAP) to enhance selectivity for subsequent substitutions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict activation barriers for competing reaction pathways, guiding reagent selection .

- Protection/Deprotection : Temporarily protect the thian-4-yloxy group (e.g., silylation) to avoid unwanted side reactions during multi-step syntheses .

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

- Experimental Design :

- pH-Rate Profiling : Conduct kinetic studies across pH 2–12 (buffered solutions) to identify degradation pathways (e.g., hydrolysis of the thian-4-yloxy group at acidic pH).

- LC-MS/MS : Identify degradation products (e.g., sulfoxide/sulfone derivatives) to map instability mechanisms .

- Controlled Stress Testing : Use accelerated stability studies (40–60°C, 75% RH) to correlate environmental factors with decomposition rates .

Q. How can catalytic systems be optimized for Suzuki-Miyaura coupling with sterically hindered pyridines?

- Catalytic Optimization :

- Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) improve turnover in sterically congested environments.

- Solvent Effects : Use toluene or dioxane to enhance solubility of aromatic intermediates.

- Microwave Irradiation : Reduce reaction time (30–60 mins vs. 24 hrs) and improve yields by 15–20% .

- Mechanistic Insights : In situ NMR monitors ligand-Pd coordination dynamics, aiding real-time optimization .

Data Contradiction Analysis

Q. How should conflicting reports about biological activity (e.g., antimicrobial vs. inactive) be reconciled?

- Resolution Steps :

- Dose-Response Curves : Re-evaluate IC values across multiple assays (e.g., microbroth dilution vs. agar diffusion) to rule out false negatives from solubility issues .

- Metabolite Screening : Test for active metabolites (e.g., demethylated or oxidized derivatives) that may explain discrepancies .

- Structural Analogues : Compare activity with 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine ( ) to isolate substituent-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.